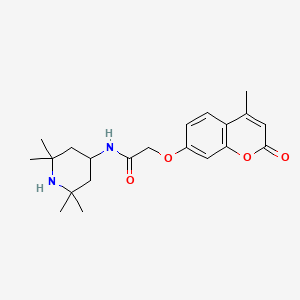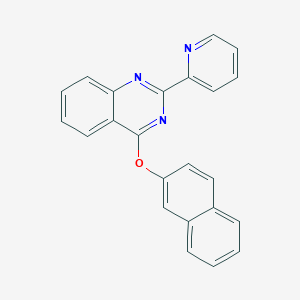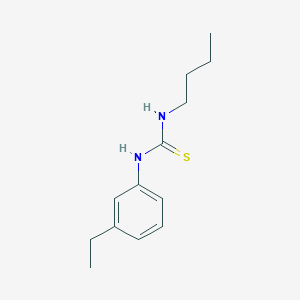![molecular formula C19H20N2O3 B7469152 3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid, commonly known as MPBC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用機序
MPBC acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It works by increasing the levels of serotonin in the brain, which helps regulate mood, appetite, and sleep. The 5-HT1A receptor agonist activity of MPBC also plays a role in its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MPBC has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various scientific research studies. It has also been shown to have anti-inflammatory and neuroprotective properties. MPBC has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. MPBC has also been shown to modulate the levels of various neurotransmitters such as dopamine, norepinephrine, and glutamate.
実験室実験の利点と制限
The advantages of using MPBC in lab experiments include its high yield and purity, reproducibility of the synthesis method, and its potential therapeutic applications. The limitations of using MPBC in lab experiments include the need for further studies to fully understand its mechanism of action and potential therapeutic applications. MPBC is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
将来の方向性
There are several future directions for the scientific research of MPBC. One direction is to further study its potential therapeutic applications in the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its potential as an anti-inflammatory agent and for its neuroprotective properties. Further studies are also needed to fully understand its mechanism of action and to establish its long-term safety and efficacy. Additionally, the synthesis method of MPBC can be optimized for large-scale production to facilitate its potential therapeutic applications.
Conclusion:
In conclusion, MPBC is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action involves acting as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. MPBC has been found to have anxiolytic, antidepressant, and antipsychotic effects and has also been shown to have anti-inflammatory and neuroprotective properties. Further studies are needed to fully understand its potential therapeutic applications and to establish its long-term safety and efficacy.
合成法
The synthesis of MPBC involves the reaction of 3-methylbenzoyl chloride with 1-benzylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain MPBC in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
科学的研究の応用
MPBC has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. MPBC has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective properties. The scientific research application of MPBC is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
特性
IUPAC Name |
3-[4-(3-methylphenyl)piperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(13-15)19(23)24/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFBVTRRHDQAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)

![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)




![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)


